molecular formula C22H25N5O3 B2937712 7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1021026-47-0

7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2937712
CAS No.: 1021026-47-0
M. Wt: 407.474
InChI Key: FRWKACUCBYXEKR-UHFFFAOYSA-N
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Description

7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . The reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine core. Subsequent functional group modifications, such as reductive desulfurization and Suzuki coupling, are employed to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production .

Chemical Reactions Analysis

Types of Reactions

7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-(4-butanoylpiperazine-1-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-3-7-19(28)25-10-12-26(13-11-25)21(29)17-14-24(2)15-18-20(17)23-27(22(18)30)16-8-5-4-6-9-16/h4-6,8-9,14-15H,3,7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWKACUCBYXEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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